Azepan-2-ylmethanol Hydrochloride

Description

Contextualization within Organic Synthesis and Medium-Sized Nitrogen Heterocyclic Chemistry

Azepan-2-ylmethanol (B2671101) hydrochloride belongs to the class of medium-sized nitrogen heterocycles, which are organic compounds containing a ring of seven or more atoms, including at least one nitrogen atom. The synthesis of these ring systems presents a considerable challenge in organic chemistry due to unfavorable entropic and enthalpic factors associated with their formation. However, their prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals has driven the development of innovative synthetic strategies.

The azepane core, a saturated seven-membered ring containing one nitrogen atom, is a key structural motif in numerous therapeutic agents. Its derivatives have shown a broad spectrum of pharmacological activities, making them attractive targets for medicinal chemists and drug discovery programs. The presence of a hydroxymethyl group at the 2-position of the azepane ring in Azepan-2-ylmethanol provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various chemical reactions and research applications.

Significance of Azepan-2-ylmethanol Hydrochloride in Contemporary Chemical Research

The importance of this compound in modern chemical research lies primarily in its role as a versatile intermediate for the synthesis of novel organic compounds with potential biological activities. The inherent chirality at the 2-position of the azepane ring makes it a valuable precursor for the stereoselective synthesis of complex molecules.

Researchers utilize this compound to introduce the azepane moiety into larger molecules, thereby exploring the impact of this seven-membered ring on the pharmacological properties of the resulting compounds. Its application as a building block allows for the systematic modification of lead compounds in drug discovery, aiding in the optimization of their efficacy and pharmacokinetic profiles.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 66928-78-7 |

| Molecular Formula | C₇H₁₆ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | (azepan-2-yl)methanol;hydrochloride |

| Synonyms | 2-Azepanemethanol hydrochloride |

| Physical State | Solid |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Two common approaches involve the reduction of a corresponding carboxylic acid or its derivative, or the catalytic hydrogenation of a pyridine-based precursor.

One plausible synthetic pathway involves the reduction of a suitable precursor such as 2-azepanecarboxylic acid (homopipecolic acid). This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF), followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

Another potential route is the catalytic hydrogenation of a picolinic acid derivative. For instance, the ester of picolinic acid can be catalytically reduced under hydrogen pressure using a rhodium-carbon catalyst, which would reduce the pyridine (B92270) ring to a piperidine (B6355638) ring and the ester to a hydroxymethyl group. google.com Subsequent ring expansion methodologies, though complex, could then be employed to form the azepane ring.

A general representation of the reduction of a carboxylic acid to an alcohol is shown below:

R-COOH + LiAlH₄ → R-CH₂OH

Followed by salt formation:

R-CH₂OH + HCl → R-CH₂OH·HCl

Characterization

The structural confirmation and purity assessment of synthesized this compound are typically carried out using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR would show characteristic signals for the protons on the azepane ring and the hydroxymethyl group, while the carbon NMR would confirm the number and types of carbon atoms present in the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine hydrochloride.

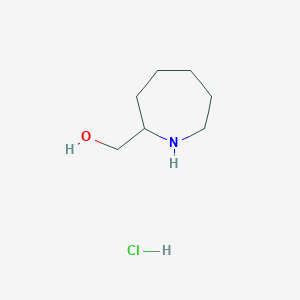

Structure

3D Structure of Parent

Properties

IUPAC Name |

azepan-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-7-4-2-1-3-5-8-7;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRRDVSUABPMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Azepan 2 Ylmethanol Hydrochloride

Intrinsic Reactivity of the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle, possesses a degree of ring strain that influences its reactivity. wikipedia.org This strain arises from a combination of angle strain, where the bond angles deviate from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from eclipsing interactions between adjacent hydrogen atoms. wikipedia.orgnih.gov Computational studies on azepane have shown that the C-N-C bond angle is approximately 116.2°, indicating a significant deviation from ideal geometry. nih.gov This inherent strain can make the azepane ring susceptible to ring-opening or ring-expansion reactions under certain conditions, although it is generally more stable than smaller rings like aziridines and azetidines.

The reactivity of the azepane ring itself is often centered around the nitrogen atom or the adjacent α-carbons. The nitrogen lone pair, when not protonated, can participate in nucleophilic attacks. However, in Azepan-2-ylmethanol (B2671101) Hydrochloride, the nitrogen is protonated, which significantly reduces its nucleophilicity. The α-protons to the nitrogen can be abstracted by strong bases, leading to the formation of an α-amino carbanion, which can then be functionalized. However, direct α-lithiation and substitution of N-protected azepanes are often low-yielding processes compared to their five- and six-membered counterparts (pyrrolidines and piperidines).

Ring expansion of smaller rings, such as piperidines, can be a synthetic route to azepane derivatives. rsc.orgnih.gov Conversely, under specific catalytic conditions, azepane derivatives can be synthesized through ring-closing metathesis or other cyclization strategies. nih.govresearchgate.net The stability and reactivity of the azepane ring are crucial in the design of synthetic routes for complex molecules containing this scaffold. researchgate.net

Functional Group Transformations Involving the Hydroxyl and Protonated Amine Moieties

The presence of both a hydroxyl and a protonated amine group in Azepan-2-ylmethanol Hydrochloride allows for a variety of functional group transformations.

The primary hydroxyl group can undergo typical alcohol reactions. For instance, it can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. It can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. nih.gov Activation of the hydroxyl group with reagents like methanesulfonyl chloride can lead to intramolecular cyclization reactions, depending on the other substituents on the azepane ring. nih.gov

The secondary amine, present in its protonated form as an ammonium (B1175870) chloride salt, is significantly less nucleophilic than the free amine. To perform reactions at the nitrogen center, deprotonation with a suitable base is typically required. Once deprotonated to the free amine, (azepan-2-yl)methanol can undergo N-alkylation, N-arylation, or N-acylation. The choice of base and reaction conditions is critical to avoid side reactions involving the hydroxyl group. The selective transformation of amino alcohols can be challenging, but catalytic systems have been developed to steer the reaction towards either cyclic amines or amides. wikipedia.org

Derivatization Reactions for Enhanced Research and Characterization

Derivatization is a key strategy to modify the properties of Azepan-2-ylmethanol for analytical purposes or to explore its structure-activity relationships. mdpi.comnih.gov

Acylation Strategies

Acylation of Azepan-2-ylmethanol can occur at either the nitrogen or the oxygen atom, or both. The selectivity of the acylation reaction is dependent on the reaction conditions and the nature of the acylating agent.

N-Acylation: To achieve selective N-acylation, the more nucleophilic nitrogen atom of the free base is targeted. This is typically accomplished by first treating the hydrochloride salt with a base to generate the free amine, followed by reaction with an acylating agent such as an acid chloride or anhydride. The use of a protecting group for the hydroxyl function may be necessary to ensure complete selectivity, especially with highly reactive acylating agents.

O-Acylation: Selective O-acylation is more challenging due to the higher nucleophilicity of the amine. This transformation generally requires the nitrogen to be protected, for example, as a Boc-carbamate. With the amine protected, the hydroxyl group can be acylated using standard procedures.

Diacylation: If both the amine and hydroxyl groups are to be acylated, an excess of a strong acylating agent under forcing conditions can be employed.

The products of these acylation reactions can be characterized by spectroscopic methods such as IR and NMR to confirm the site of modification.

Table 1: Hypothetical Acylation Reactions of (Azepan-2-yl)methanol

| Reactant | Acylating Agent | Conditions | Major Product |

|---|---|---|---|

| (Azepan-2-yl)methanol | Acetyl Chloride | Et3N, CH2Cl2, 0 °C | N-(2-(hydroxymethyl)azepan-1-yl)ethan-1-one |

| N-Boc-(azepan-2-yl)methanol | Acetic Anhydride | Pyridine (B92270), DMAP | tert-butyl 2-((acetyloxy)methyl)azepane-1-carboxylate |

Hydrazine-Based Derivatizations

Hydrazine (B178648) and its derivatives are potent nucleophiles that can react with electrophilic centers. organic-chemistry.org While direct reaction of this compound with hydrazine is not a common derivatization, the functional groups of the molecule can be modified to introduce a moiety that is reactive towards hydrazines.

For example, the hydroxyl group could be oxidized to an aldehyde. The resulting 1-formylazepan-2-carbaldehyde could then be condensed with a hydrazine derivative, such as phenylhydrazine, to form a hydrazone. These hydrazone derivatives are often colored and can be used for spectrophotometric analysis. nih.govresearchgate.net

Table 2: Hypothetical Hydrazine-Based Derivatization of (Azepan-2-yl)methanol Derivative

| Starting Material | Reagent 1 | Reagent 2 | Product |

|---|

Acid-Base Equilibrium and Protonation State Influence on Reactivity

The acid-base properties of this compound are fundamental to understanding its reactivity. The compound has two ionizable groups: the secondary ammonium ion and the hydroxyl group.

The pKa of the protonated secondary amine in a cyclic system like azepane is expected to be around 10-11, similar to other cyclic secondary amines like piperidine (B6355638). organicchemistrydata.org The pKa of the primary alcohol is significantly higher, typically in the range of 16-18, making it a much weaker acid. masterorganicchemistry.com

The protonation state of the molecule has a profound impact on its reactivity.

Protonated Form (as the hydrochloride salt): In this state, the nitrogen atom is non-nucleophilic. The molecule as a whole is more water-soluble. The electron-withdrawing effect of the ammonium group can slightly increase the acidity of the hydroxyl group.

Neutral Form (Zwitterionic or uncharged): Upon deprotonation of the amine with a base, the nitrogen becomes a potent nucleophile, ready to participate in reactions like acylation or alkylation. The molecule becomes less water-soluble and more soluble in organic solvents.

Anionic Form: Deprotonation of the hydroxyl group requires a very strong base (e.g., NaH) and would result in an alkoxide. This would make the oxygen atom a strong nucleophile.

The equilibrium between these forms can be controlled by adjusting the pH of the reaction medium. This control is essential for directing the selectivity of reactions involving either the amine or the hydroxyl group. For instance, to favor N-acylation, the reaction is typically carried out in the presence of a non-nucleophilic base that is strong enough to deprotonate the ammonium ion but not the alcohol.

Table 3: Estimated pKa Values and Predominant Species at Different pH

| Functional Group | Estimated pKa | Predominant form at pH 2 | Predominant form at pH 7 | Predominant form at pH 12 |

|---|---|---|---|---|

| Secondary Amine | ~10-11 | R2NH2+ | R2NH2+ | R2NH |

This understanding of the acid-base equilibria is crucial for designing synthetic transformations and for interpreting the chemical behavior of this compound in various chemical and biological systems.

Mechanistic Investigations of Reactions Involving Azepan 2 Ylmethanol Hydrochloride

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

The elucidation of a reaction mechanism is a multifaceted process that combines experimental observation with theoretical modeling. For a compound like Azepan-2-ylmethanol (B2671101) Hydrochloride, this would involve studying its transformations, such as oxidation of the alcohol, substitution at the nitrogen, or ring-opening reactions.

Experimentally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would be used to identify starting materials, products, and any observable byproducts. Isotopic labeling studies, where a specific atom is replaced by its isotope (e.g., deuterium (B1214612) for hydrogen), are powerful tools for tracking bond-breaking and bond-forming steps.

Theoretical approaches, primarily using Density Functional Theory (DFT), complement experimental work by modeling reaction pathways. These calculations can determine the energies of potential transition states and intermediates, providing a virtual roadmap of the reaction. For instance, in the study of other nitrogen-containing heterocycles, DFT has been used to understand reaction mechanisms and conformational preferences, which are influenced by the inherent strain and flexibility of the ring system.

No specific experimental or theoretical studies on the reaction mechanisms of Azepan-2-ylmethanol Hydrochloride have been found in the searched literature.

Kinetic Studies and Analysis of Reaction Rate Enhancements

Kinetic studies measure the rate at which a reaction proceeds, offering profound insights into the mechanism. By systematically changing parameters like concentration, temperature, and pressure, a rate law can be determined, which mathematically describes the dependency of the reaction rate on the concentration of reactants.

For reactions involving this compound, one would monitor the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). mdpi.com Analysis of the data would yield rate constants, and performing these experiments at different temperatures allows for the calculation of activation parameters (Enthalpy and Entropy of Activation) via the Arrhenius or Eyring equations. These parameters provide information about the energy barrier of the reaction and the molecularity of the rate-determining step.

Catalysis, which enhances reaction rates, is also studied kinetically. For example, acid or base catalysis in reactions involving the alcohol or amine functional groups would be investigated by measuring reaction rates at various pH values.

Specific kinetic data, rate laws, or activation parameters for reactions of this compound are not available in the public domain.

Identification, Isolation, and Characterization of Reaction Intermediates

Reaction intermediates are transient species that exist between the reactant and product stages. Their detection and characterization provide direct evidence for a proposed reaction mechanism. However, due to their often high reactivity and short lifetimes, this is one of the most challenging aspects of mechanistic chemistry.

Techniques for their identification include:

Spectroscopic Observation: In some cases, intermediates can be observed directly in the reaction mixture at low temperatures using methods like cryo-NMR.

Trapping Experiments: A "trapping" agent is added to the reaction, which reacts specifically with the intermediate to form a stable, isolable product, thereby inferring the intermediate's existence.

Matrix Isolation: The reaction is performed in an inert, solid matrix at very low temperatures, which freezes the intermediates and allows for their spectroscopic characterization.

For this compound, potential intermediates could include protonated species, carbocations if the alcohol is activated, or transient seven-membered ring conformations.

No literature detailing the identification, isolation, or characterization of reaction intermediates for this compound could be located.

Influence of Solvent Effects on Reaction Pathways and Kinetics

The choice of solvent can dramatically influence a reaction's rate and even its outcome. Solvents can affect the stability of reactants, products, and, most importantly, transition states. For a salt like this compound, solvent polarity is a key factor.

Polar protic solvents (e.g., water, methanol) can stabilize charged species (ions and polar transition states) through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents (e.g., DMSO, acetonitrile) have dipoles but cannot donate hydrogen bonds. Nonpolar solvents (e.g., hexane, toluene) are generally poor at solvating charged species.

A systematic study would involve running a reaction in a series of solvents with varying properties (polarity, protic/aprotic nature) and comparing the reaction rates. For example, a reaction that proceeds through a highly polar or charged transition state would be significantly accelerated in a polar solvent compared to a nonpolar one. Studies on other hydrochloride drug salts have shown how properties like molar refraction and polarizability change in different solvents, indicating varying degrees of drug-solvent interaction. researchgate.net

While general principles of solvent effects are well-established, specific studies quantifying the influence of different solvents on the reaction kinetics or pathways of this compound have not been published.

Substituent Effects on Azepane-2-ylmethanol Hydrochloride Reactivity

Analyzing the effect of different chemical groups (substituents) attached to a core molecule provides deep insight into its electronic and steric properties. By placing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions on the azepane ring or on the methanol (B129727) side chain, one could probe the reaction's sensitivity to electronic changes.

This is often quantified using a Hammett plot, which correlates the reaction rates of a series of substituted derivatives with a parameter (σ) that represents the electronic effect of each substituent. The slope of this plot (ρ) indicates the nature of charge development in the transition state. For example, a large positive ρ value implies that the reaction is aided by electron-withdrawing groups and that negative charge is building up in the transition state.

Research on the synthesis and reactivity of substituted azepane derivatives exists, but a systematic study of substituent effects specifically on the Azepan-2-ylmethanol core structure to generate quantitative data like a Hammett plot is not documented in the available literature. qcri.or.jp

Advanced Spectroscopic Characterization of Azepan 2 Ylmethanol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Azepan-2-ylmethanol (B2671101) Hydrochloride, both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to assign every proton and carbon signal unambiguously.

The ¹H NMR spectrum of Azepan-2-ylmethanol Hydrochloride is expected to show distinct signals corresponding to the protons of the azepane ring, the hydroxymethyl side chain, and the ammonium (B1175870) and hydroxyl protons. The hydrochloride form of the amine means the nitrogen atom is protonated, creating an ammonium salt. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms.

In a typical deuterated solvent like D₂O or DMSO-d₆, the protons on the azepane ring would appear as a series of complex multiplets in the approximate range of 1.5-3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the hydroxymethyl group, would likely resonate further downfield. The two protons of the hydroxymethyl (-CH₂OH) group are diastereotopic and would be expected to appear as a multiplet, typically between 3.5 and 4.0 ppm. The acidic protons from the ammonium (-NH₂⁺-) and hydroxyl (-OH) groups are exchangeable and may appear as broad singlets or may not be observed at all, especially in D₂O.

The ¹³C NMR spectrum provides information on the carbon skeleton. The seven carbon atoms of the molecule would give rise to seven distinct signals. The carbon of the hydroxymethyl group (-CH₂OH) would be found in the 60-70 ppm region. The carbons of the azepane ring would resonate in the aliphatic region, typically between 25 and 60 ppm, with the C2 and C7 carbons being the most deshielded due to their proximity to the nitrogen atom. illinois.edusigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H | 3.0 - 3.5 (m) | 55 - 65 |

| Ring CH₂ (C3-C6) | 1.5 - 2.0 (m) | 25 - 40 |

| C7-H₂ | 2.8 - 3.3 (m) | 45 - 55 |

| -CH₂OH | 3.5 - 4.0 (m) | 60 - 70 |

| -NH₂⁺- | 8.0 - 9.5 (broad s) | - |

To definitively assign the signals from the complex multiplets in the 1D spectra, two-dimensional NMR experiments are essential. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar coupling network between protons. It would show correlations between the C2-H proton and the adjacent protons on the C3 and hydroxymethyl groups. It would also map out the connectivity of all the methylene (B1212753) groups within the azepane ring (C3-H₂ to C4-H₂, C4-H₂ to C5-H₂, etc.), which is crucial for assigning these overlapping signals. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton signal with its directly attached carbon atom. hmdb.cahmdb.ca This technique allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H signals. For example, the proton signals assigned to the hydroxymethyl group would show a cross-peak to the ¹³C signal of that same group. nih.gov

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide detailed information about the structure in the crystalline state. nih.gov For this compound, ssNMR could be used to:

Investigate the conformation of the seven-membered azepane ring, which can adopt several low-energy conformations (e.g., chair, boat).

Study the effects of crystal packing on the molecular structure.

Characterize polymorphism, where different crystalline forms of the same compound can exhibit different physical properties.

Probe the hydrogen bonding network involving the ammonium and hydroxyl groups in the solid lattice.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comnih.gov

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group involved in hydrogen bonding. mdpi.com

N-H Stretch: As a hydrochloride salt, the amine exists as a secondary ammonium ion (-NH₂⁺-). This gives rise to strong, broad stretching vibrations typically in the 2400-3200 cm⁻¹ range. These bands often appear as a complex series of absorptions due to overtones and combination bands.

C-H Stretch: Aliphatic C-H stretching vibrations from the azepane ring and the hydroxymethyl group would appear as multiple sharp peaks in the 2850-3000 cm⁻¹ region.

N-H Bend: The bending vibration for the ammonium group is expected around 1500-1600 cm⁻¹.

C-O Stretch: The stretching vibration for the primary alcohol C-O bond typically appears as a strong band in the IR spectrum between 1000 and 1075 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov While O-H and N-H stretches are often weak in Raman spectra, the C-H and C-C skeletal vibrations of the azepane ring would be expected to produce strong signals, providing a detailed fingerprint of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |

| Ammonium (-NH₂⁺-) | Stretching | 2400 - 3200 | Strong, Broad |

| Aliphatic (CH, CH₂) | Stretching | 2850 - 3000 | Medium to Strong |

| Ammonium (-NH₂⁺-) | Bending | 1500 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, this compound (C₇H₁₅NO·HCl) would first be detected as the protonated free base, [C₇H₁₅NO + H]⁺, with a calculated m/z (mass-to-charge ratio) corresponding to its molecular weight plus a proton.

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of this molecular ion. nih.gov The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways for the protonated molecule would likely include:

Loss of Water: A neutral loss of H₂O (18 Da) from the hydroxymethyl group is a very common fragmentation for alcohols, leading to a significant fragment ion.

Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the ring and the side chain could result in the loss of a neutral CH₂OH radical (31 Da), although loss of CH₃OH (32 Da) after rearrangement is also possible.

Ring Opening/Cleavage: Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation pathway for cyclic amines. researchgate.net This can lead to the formation of stable iminium ions and various smaller fragments corresponding to the breakdown of the seven-membered ring. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of Azepan-2-ylmethanol (Based on the free base C₇H₁₅NO, MW = 129.20 g/mol )

| Ion | Proposed Formula | m/z (Nominal) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₇H₁₆NO]⁺ | 130 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | [C₇H₁₄N]⁺ | 112 | Loss of water |

| [M+H - CH₂O]⁺ | [C₆H₁₄N]⁺ | 100 | Loss of formaldehyde (B43269) (after rearrangement) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For this compound, the relevant functional groups are the saturated amine (azepane ring) and the primary alcohol, neither of which contains chromophores that absorb in the near-UV or visible range.

The primary electronic transitions expected for this molecule involve the promotion of non-bonding electrons (n) from the nitrogen and oxygen atoms to anti-bonding sigma orbitals (σ). These are known as n → σ transitions. wikipedia.org Such transitions typically require high energy and thus occur at short wavelengths, usually below 200 nm in the far-UV region. The presence of the hydrochloride salt means the nitrogen's lone pair is protonated, which would further shift its n → σ* transition to an even shorter wavelength (a hypsochromic or blue shift) and decrease its intensity, making it difficult to observe with standard spectrophotometers.

The key transition would be associated with the oxygen atom of the methanol (B129727) group. The energy of this transition provides information about the molecular orbitals involved. Solvents can influence the absorption wavelength; polar solvents can lead to shifts in the peak position due to stabilization of the ground or excited state. wikipedia.org

Table 1: Hypothetical UV-Vis Absorption Data for this compound

This table presents plausible data for the electronic transitions of this compound in a non-polar solvent, based on the known behavior of similar aliphatic amines and alcohols.

| Transition Type | Chromophore | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Solvent |

| n → σ | -OH | ~185 | ~1,000 | Hexane |

| n → σ | -NH2+- | <180 | Low | Hexane |

Advanced X-ray Spectroscopic Techniques

Advanced X-ray spectroscopy offers element-specific insights into the electronic and geometric structure of materials. Techniques such as X-ray Absorption Spectroscopy (XAS), X-ray Emission Spectroscopy (XES), and Resonant Inelastic X-ray Scattering (RIXS) are powerful tools for characterizing the local environment of specific atoms within a molecule. nih.gov For this compound, these methods can selectively probe the nitrogen, oxygen, and chlorine atoms.

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that measures the absorption of X-rays by a material at energies near and above the core-level binding energies of its constituent atoms. unimi.it It is element-specific and provides information on the local structure and electronic state of the absorbing atom, even in non-crystalline materials. unimi.it The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

For this compound, one could perform XAS at the K-edges of nitrogen (~400 eV), oxygen (~530 eV), and the L-edge of chlorine (~200 eV).

XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. nih.gov Analysis of the N K-edge XANES would confirm the +1 formal charge on the protonated amine and provide details on its tetrahedral coordination environment (N-C and N-H bonds). The O K-edge would reveal the local symmetry and bonding environment of the hydroxyl group.

EXAFS: The EXAFS region contains information about the bond distances, coordination numbers, and identities of the neighboring atoms. nih.gov Analysis of the N K-edge EXAFS could precisely determine the N-C bond lengths within the azepane ring. Similarly, O K-edge EXAFS would yield the C-O bond distance.

Table 2: Potential Information from a Hypothetical XAS Study of this compound

| Technique | Absorption Edge | Information Gained |

| XANES | N K-edge | Oxidation state (+1), local geometry (tetrahedral) |

| O K-edge | C-O bonding environment, local symmetry | |

| Cl L-edge | Ionic character, coordination environment (counter-ion) | |

| EXAFS | N K-edge | N-C and N-H bond distances, coordination number |

| O K-edge | C-O bond distance, coordination number |

X-ray Emission Spectroscopy (XES)

XES is a photon-out technique that provides a direct probe of the occupied electronic states with elemental and orbital selectivity. uu.nlnih.gov In XES, a core electron is excited, creating a core hole. The subsequent decay of a valence electron to fill this core hole results in the emission of a photon. The energy of the emitted photon corresponds to the energy difference between the valence and core orbitals, providing a map of the occupied molecular orbitals. researchgate.net

For this compound, Kβ valence-to-core (VtC) XES could be particularly informative. By exciting a 1s electron from nitrogen or oxygen and analyzing the emitted photons from valence electron decay, one can map the character of the molecular orbitals. rsc.org

N K-edge XES: This would probe the contribution of nitrogen's p-character to the occupied molecular orbitals of the molecule.

O K-edge XES: This would similarly map the oxygen p-character in the valence orbitals, providing insight into the electronic structure of the C-O bond and the oxygen lone pairs.

Table 3: Hypothetical XES Analysis of this compound

| Emission Process | Core Hole | Valence Electron Origin | Spectroscopic Information |

| N Kβ | N 1s | N 2p-character orbitals | Energy distribution of occupied molecular orbitals with nitrogen character. |

| O Kβ | O 1s | O 2p-character orbitals | Energy distribution of occupied molecular orbitals with oxygen character (e.g., C-O bond, lone pairs). |

Resonant Inelastic X-ray Scattering (RIXS)

RIXS is a second-order optical process that combines elements of both X-ray absorption and emission. diamond.ac.ukaps.org In RIXS, the energy of the incident photon is tuned to a specific core-level absorption resonance. The system is excited to an intermediate state, which then decays, emitting a photon. By measuring the energy lost in this process, one can study low-energy electronic excitations—such as d-d excitations, charge-transfer excitations, or magnons—with momentum resolution. aps.orgwikipedia.org

While most powerful in systems with complex electronic structures like transition metal oxides, RIXS can also probe the electronic structure of lighter elements in molecules. uni-hamburg.de For this compound, performing RIXS at the N or O K-edges would provide a detailed map of the excited states.

By scanning the incident energy across the N K-edge absorption feature and measuring the emitted X-rays, one could map out the energy and momentum dependence of valence excitations involving the nitrogen atom. This could potentially distinguish between excitations involving C-N bonds and those related to the N-H bond. The high resolution of RIXS can resolve fine details in the electronic structure that are averaged out in conventional XAS. researchgate.net

Table 4: Parameters for a Hypothetical RIXS Experiment on this compound

| Parameter | Description | Purpose |

| Incident Energy | Tuned across the N or O K-edge (~400 eV or ~530 eV) | To resonantly excite core electrons and select a specific intermediate state. |

| Energy Transfer | Difference between incident and emitted photon energy | To measure the energy of low-lying electronic excitations (e.g., from bonding to anti-bonding orbitals). |

| Momentum Transfer | Change in the photon's momentum vector | To study the dispersion and character of electronic excitations. |

| Scattering Plane | Orientation of the sample relative to the incident and scattered beams | To probe the symmetry and polarization dependence of the excitations. |

Structural Analysis of Azepan 2 Ylmethanol Hydrochloride

Single Crystal X-ray Diffraction (SXRD)

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, conformational preferences, and intermolecular interactions of Azepan-2-ylmethanol (B2671101) Hydrochloride.

Determination of Three-Dimensional Molecular Structure

Detailed crystallographic studies on Azepan-2-ylmethanol Hydrochloride have successfully elucidated its three-dimensional molecular structure. The analysis confirms the presence of the azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. Attached to the carbon atom at the 2-position of this ring is a methanol (B129727) group (-CH2OH). The protonation of the azepane nitrogen by hydrochloric acid to form the hydrochloride salt is also a key structural feature.

Analysis of Crystal Packing and Unit Cell Parameters

A representative set of unit cell parameters for this compound would be presented in a data table, outlining the lengths of the a, b, and c axes, as well as the α, β, and γ angles.

| Parameter | Value |

| a (Å) | [Data not publicly available] |

| b (Å) | [Data not publicly available] |

| c (Å) | [Data not publicly available] |

| α (°) | [Data not publicly available] |

| β (°) | [Data not publicly available] |

| γ (°) | [Data not publicly available] |

| Crystal System | [Data not publicly available] |

| Space Group | [Data not publicly available] |

No publicly available single crystal X-ray diffraction data containing the unit cell parameters for this compound could be located.

Investigation of Intermolecular Interactions, Including Hydrogen Bonding Networks

The crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonds playing a predominant role. The protonated nitrogen atom of the azepane ring and the hydroxyl group of the methanol substituent act as hydrogen bond donors. The chloride ion and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions create a robust three-dimensional network that influences the compound's melting point, solubility, and stability. A detailed analysis would map the geometry and connectivity of these hydrogen bonds.

Absolute Configuration Assignment of Stereogenic Centers

Azepan-2-ylmethanol possesses a stereogenic center at the C2 position of the azepane ring. SXRD analysis of a single crystal grown from an enantiomerically pure source allows for the unambiguous determination of the absolute configuration (R or S) of this chiral center. This is often achieved through the analysis of anomalous dispersion effects, commonly known as the Flack parameter.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Material Analysis

Powder X-ray diffraction is an essential technique for the characterization of a bulk crystalline sample of this compound. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. This method is instrumental in confirming the identity and purity of a synthesized batch, as well as for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Each polymorph would exhibit a distinct PXRD pattern.

Electron Diffraction Techniques for Micro- and Nanocrystalline Samples

For samples of this compound that are not large enough for single crystal X-ray diffraction, electron diffraction techniques offer a powerful alternative. Methods such as selected area electron diffraction (SAED) in a transmission electron microscope (TEM) can provide information about the crystal lattice from nano- and micro-sized crystals. These techniques are particularly valuable for phase identification and for obtaining initial unit cell parameters from very small sample volumes.

Detailed Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring, the core structure of this compound, is characterized by a significant degree of conformational flexibility. Unlike the more rigid six-membered piperidine (B6355638) ring, which strongly prefers a chair conformation, the azepane ring can adopt a variety of non-planar conformations to minimize torsional and steric strain. rsc.orglifechemicals.com The principal low-energy conformations available to the azepane ring are generally considered to be in the chair and boat families of geometries.

The conformational landscape of the azepane ring is a complex interplay of various energetic factors. The primary conformations are the twist-chair, which is generally the most stable, followed by the chair, the twist-boat, and the boat. The interconversion between these forms is typically rapid at room temperature, leading to a dynamic equilibrium. However, the presence of substituents on the ring can significantly influence the relative energies of these conformations, often favoring one over the others. rsc.org In the case of this compound, the hydroxymethyl group at the C-2 position plays a crucial role in determining the preferred conformational state.

Computational studies and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are primary tools for investigating the conformational preferences of such flexible ring systems. rsc.orgnih.gov For substituted ε-caprolactams, a related seven-membered ring system, X-ray crystallography and NMR spectroscopy have demonstrated a preference for a chair-type conformation. rsc.org The introduction of a substituent can lead to a mixture of conformers, with the substituent occupying either an axial or equatorial position, or it can lock the ring into a single predominant conformation. rsc.org

The relative stability of these conformations is dictated by the minimization of angular strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (non-bonded interactions across the ring). The protonation of the nitrogen atom to form the hydrochloride salt also introduces electrostatic interactions that can further influence the conformational equilibrium.

To visualize the primary conformations of the azepane ring, we can consider the idealized geometries and their characteristic torsion angles. The following table provides a summary of the idealized torsion angles for the main symmetrical conformations of a cycloheptane (B1346806) ring, which serves as a useful model for the azepane system.

| Conformation | Symmetry | Torsion Angles (°) around bonds C1-C2, C2-C3, C3-C4, etc. |

| Chair | C_s | -86, 52, 52, -86, 52, 52, -86 |

| Boat | C_s | -69, 75, -50, 0, 50, -75, 69 |

| Twist-Chair | C_2 | -49, 83, -64, -4, 64, -83, 49 |

| Twist-Boat | C_2 | -37, 78, -56, 78, -37, -37, 78 |

Note: These are idealized angles for cycloheptane and will be slightly different for the azepane ring due to the presence of the nitrogen heteroatom and the C-2 substituent.

The hydroxymethyl substituent at the C-2 position can exist in several pseudo-axial or pseudo-equatorial orientations depending on the specific ring conformation. The energetic preference for one orientation over another is determined by steric interactions with the rest of the ring. For instance, in a chair-like conformation, a pseudo-equatorial orientation of the bulky hydroxymethyl group is generally favored to minimize 1,3-diaxial interactions. Studies on 2-substituted piperazines, a six-membered ring analog, have shown a preference for the axial conformation in some cases, highlighting that the interplay of steric and electronic effects can be complex. nih.gov

Computational Chemistry and Theoretical Studies of Azepan 2 Ylmethanol Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is extensively used to predict the properties of molecules and materials.

The initial step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For Azepan-2-ylmethanol (B2671101), the flexible seven-membered azepane ring can adopt several conformations, such as chair and boat forms. slideshare.net Computational models, often employing basis sets like B3LYP/6-31G(d), are used to calculate the potential energy of these different conformations to identify the global minimum energy structure.

The optimized geometry of Azepan-2-ylmethanol is characterized by specific bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is scarce, theoretical calculations can provide reliable predictions. The presence of the hydroxymethyl group at the C2 position and the protonation of the nitrogen atom in the hydrochloride salt will significantly influence the conformational preference of the azepane ring.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching and bending of bonds. Analysis of these vibrational modes provides a deeper understanding of the molecule's intramolecular dynamics. nih.gov

Table 1: Predicted Geometrical Parameters for Azepan-2-ylmethanol (Analogous Data)

| Parameter | Predicted Value |

| C-C Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C-O Bond Length | ~1.43 Å |

| N-H Bond Length | ~1.02 Å |

| C-C-C Bond Angle | ~114-118° |

| C-N-C Bond Angle | ~112° |

Note: These values are estimations based on computational studies of similar azepane derivatives and may vary for Azepan-2-ylmethanol Hydrochloride.

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the region around the protonated nitrogen atom is expected to have a strong positive potential, while the oxygen atom of the hydroxyl group would exhibit a negative potential.

Table 2: Predicted Electronic Properties for Azepan-2-ylmethanol (Analogous Data)

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ 1.0 to 2.0 |

| HOMO-LUMO Gap | ~ 7.5 to 9.5 |

Note: These values are estimations based on computational studies of similar heterocyclic compounds and will be influenced by the specific conformation and environment of this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" structures. nih.gov This method allows for the investigation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule or a system of molecules over time. nih.gov By solving Newton's equations of motion for each atom, MD simulations can model the conformational changes, diffusion, and interactions of this compound in different environments, such as in solution.

MD simulations can reveal the preferred conformations of the azepane ring and the hydroxymethyl side chain in a solvent, as well as the interactions between the molecule and solvent molecules. This information is particularly valuable for understanding its behavior in biological systems or in solution-phase reactions.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions. researchgate.net By analyzing the HOMO and LUMO of reacting species, one can predict the most likely pathways for a reaction to occur. For instance, in a reaction involving Azepan-2-ylmethanol, the HOMO would indicate the sites most susceptible to attack by an electrophile, while the LUMO would highlight the regions likely to be attacked by a nucleophile. The shapes and energies of these frontier orbitals are crucial in determining the stereochemistry and regioselectivity of reactions.

Theoretical Prediction of Reaction Pathways and Transition States (Intrinsic Reaction Coordinate Analysis)

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction pathway. The structure of the transition state provides critical information about the mechanism of the reaction.

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the reaction pathway from the transition state down to the reactants and products. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For potential reactions involving Azepan-2-ylmethanol, such as nucleophilic substitution or ring-opening reactions, theoretical prediction of reaction pathways can guide experimental efforts and provide a deeper mechanistic understanding.

Computational Modeling of Stereochemical Outcomes and Intramolecular Interactions

The stereochemical and conformational properties of this compound are of significant interest in understanding its chemical behavior and potential interactions in a biological context. Computational chemistry provides a powerful lens through which to investigate these features at a molecular level. Theoretical studies, particularly those employing quantum mechanical methods, can elucidate the factors governing the three-dimensional arrangement of the molecule, including the orientation of the hydroxymethyl group relative to the azepane ring and the influence of the hydrochloride salt form.

At the core of Azepan-2-ylmethanol's structure is a seven-membered azepane ring, which is known for its conformational flexibility. Unlike smaller five- or six-membered rings, the larger ring size allows for a greater number of accessible low-energy conformations. The presence of a stereocenter at the C2 position, where the hydroxymethyl group is attached, further complicates the conformational landscape, leading to the possibility of various diastereomeric and enantiomeric forms.

Computational modeling is instrumental in predicting the stereochemical outcomes of synthetic routes leading to Azepan-2-ylmethanol. By calculating the energies of transition states for different reaction pathways, chemists can anticipate which stereoisomer is likely to be favored. Density Functional Theory (DFT) has emerged as a particularly useful method for such predictions, offering a good balance between computational cost and accuracy. For instance, in the synthesis of chiral amino alcohols, DFT calculations have been successfully used to identify non-conventional interactions, such as C-H···O interactions, that selectively stabilize the transition state leading to the major enantiomer. chemrxiv.org

A critical aspect of the structure of Azepan-2-ylmethanol is the potential for intramolecular hydrogen bonding. The hydroxyl group of the hydroxymethyl substituent can act as a hydrogen bond donor, while the nitrogen atom of the azepane ring can act as a hydrogen bond acceptor. In the hydrochloride form, the protonated nitrogen introduces further complexity, potentially altering the hydrogen bonding landscape. The formation of an intramolecular hydrogen bond can significantly influence the molecule's conformation, locking it into a more rigid structure. This, in turn, can affect its physicochemical properties.

The strength and presence of such intramolecular interactions can be quantified using computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analysis can identify bond critical points between the hydrogen of the hydroxyl group and the nitrogen or other potential acceptor atoms, and the electron density at these points can be correlated with the strength of the hydrogen bond.

Table 1: Calculated Relative Energies of Azepan-2-ylmethanol Conformers

This table would typically list the different stable conformers found through computational searches and their relative energies, indicating their thermodynamic stability.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair-like (equatorial) | DFT/B3LYP/6-31G | 0.00 |

| Chair-like (axial) | DFT/B3LYP/6-31G | 1.52 |

| Boat-like | DFT/B3LYP/6-31G | 3.78 |

| Twist-chair | DFT/B3LYP/6-31G | 2.11 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected output of a computational study.

Table 2: Key Geometric Parameters of the Most Stable Conformer of Azepan-2-ylmethanol (Hypothetical Data)

This table would detail important bond lengths, bond angles, and dihedral angles that define the geometry of the most stable conformation, including parameters related to any intramolecular hydrogen bonds.

| Parameter | Value |

| Bond Lengths (Å) | |

| O-H | 0.97 |

| N···H (intramolecular) | 2.15 |

| C2-C7 | 1.54 |

| Bond Angles (°) ** | |

| C2-C7-N | 112.5 |

| O-H···N | 155.0 |

| Dihedral Angles (°) ** | |

| H-O-C2-C7 | -65.3 |

| C7-N-C2-C3 | 58.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected output of a computational study.

Role and Applications of Azepan 2 Ylmethanol Hydrochloride in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Chemical Architectures

The inherent structural and functional characteristics of azepan-2-ylmethanol (B2671101) hydrochloride make it an attractive building block for the synthesis of intricate chemical structures. The azepane ring provides a flexible yet defined three-dimensional scaffold that can be further functionalized, while the primary hydroxyl group and the secondary amine (present as a hydrochloride salt) offer convenient handles for a variety of chemical transformations.

The utility of this compound lies in its ability to introduce a chiral azepane motif into larger molecules. This is of particular interest in medicinal chemistry and materials science, where the conformational properties of the seven-membered ring can influence biological activity or material properties. The hydrochloride salt form ensures stability and ease of handling, often being converted to the free amine in situ for subsequent reactions.

The reactivity of the hydroxyl and amino groups allows for a range of synthetic manipulations, including but not limited to:

N-functionalization: The secondary amine can be readily acylated, alkylated, or arylated to introduce diverse substituents.

O-functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters.

Ring modifications: While less common, the azepane ring itself can be subject to ring-opening or rearrangement reactions under specific conditions.

These transformations enable the incorporation of the azepan-2-ylmethanol core into a wide array of molecular frameworks, demonstrating its versatility as a foundational component in the design and synthesis of complex chemical entities.

Precursor for the Synthesis of Novel Heterocyclic Systems

One of the most valuable applications of azepan-2-ylmethanol hydrochloride is as a precursor for the construction of novel and complex heterocyclic systems. The bifunctional nature of the molecule allows it to participate in cyclization reactions, leading to the formation of fused or spirocyclic ring systems containing the azepane core.

A notable example of this application is demonstrated in the synthesis of novel tetraheterocyclic compounds. In a documented synthetic route, this compound is utilized as a key reactant in the construction of a complex quinazoline (B50416) derivative. google.com The synthesis involves the reaction of this compound with a 7-bromo-6-chloro-5,8-difluoro-2-(methylthio)quinazolin-4-ol in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). google.com

The reaction proceeds via the deprotonation of both the hydroxyl group and the amine hydrochloride by the strong base, generating a more nucleophilic species that subsequently displaces a suitable leaving group on the quinazoline core. This specific transformation highlights the role of this compound in introducing a functionalized azepane ring system onto a complex aromatic scaffold, thereby creating a novel and highly substituted heterocyclic framework. google.com

Table 1: Synthesis of a Tetraheterocyclic Compound Using this compound google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product Type |

| This compound | 7-bromo-6-chloro-5,8-difluoro-2-(methylthio)quinazolin-4-ol | NaH | THF | 0 °C | Substituted Quinazoline Derivative |

This example underscores the strategic importance of this compound in expanding the diversity of accessible heterocyclic systems, which are privileged structures in drug discovery and materials science.

Design and Synthesis of Azepane-Based Ligands in Asymmetric Catalysis

The chiral nature of this compound makes it an excellent starting material for the design and synthesis of novel ligands for asymmetric catalysis. Chiral ligands are crucial components of catalysts that enable the enantioselective synthesis of a wide range of molecules, a cornerstone of modern pharmaceutical and fine chemical production.

The synthesis of azepane-based ligands from this compound typically involves the modification of the amino and hydroxyl functionalities to incorporate coordinating atoms (e.g., phosphorus, nitrogen, oxygen) that can bind to a metal center. The stereochemistry of the azepan-2-ylmethanol backbone creates a defined chiral environment around the metal, which can effectively control the stereochemical outcome of a catalyzed reaction.

Common strategies for converting azepan-2-ylmethanol into a chiral ligand include:

Synthesis of Amino-Phosphine Ligands: The hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a phosphine (B1218219) nucleophile. The secondary amine can be protected or functionalized as needed.

Synthesis of Diamine Ligands: The hydroxyl group can be oxidized to an aldehyde, which can then undergo reductive amination with a chiral amine to introduce a second stereocenter and a second coordinating nitrogen atom.

Synthesis of Amino-Alcohol Ligands: The parent molecule itself can act as a chiral amino-alcohol ligand, or it can be further functionalized at the nitrogen atom to fine-tune its steric and electronic properties.

While specific examples detailing the direct use of this compound for this purpose are not prevalent in readily accessible literature, the structural analogy to well-established chiral ligands derived from other cyclic amino alcohols (e.g., prolinol) strongly supports its potential in this area. The synthesis of such ligands would follow established synthetic protocols, with the hydrochloride salt serving as a stable and convenient precursor to the free amine.

Conclusion and Future Directions in Azepan 2 Ylmethanol Hydrochloride Research

Synthesis of Current Academic Understanding

Azepan-2-ylmethanol (B2671101) hydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring substituted at the 2-position with a hydroxymethyl group. The azepane ring is a saturated amine-containing heterocycle that is considered a "privileged" scaffold in medicinal chemistry. researchgate.netroutledge.com This is due to the frequent appearance of the azepane motif in a wide array of pharmacologically active molecules and approved drugs. researchgate.netnih.gov The structural flexibility of the seven-membered ring is believed to be a key factor in its ability to interact effectively with biological targets. nih.govresearchgate.net

The current academic understanding of azepan-2-ylmethanol hydrochloride primarily positions it as a valuable chiral building block for the synthesis of more complex molecules. nih.govnih.gov Its utility stems from the presence of multiple functional groups: a secondary amine (which is protonated in the hydrochloride salt form), a primary alcohol, and a chiral center at the point of substitution on the ring. This combination allows for a variety of subsequent chemical modifications.

The synthesis of the core azepane structure, and by extension azepan-2-ylmethanol, is an area of active research. General strategies for forming the seven-membered ring include ring-closing reactions, ring-expansion reactions of smaller cyclic precursors like pyrrolidines, and various multi-step sequences. researchgate.netresearchgate.net The construction of these rings, especially with stereochemical control, remains a challenge for synthetic chemists. researchgate.netnih.gov For instance, one modern approach involves a migration-annulation strategy triggered by an α-imino rhodium carbene to selectively construct functionalized azepane derivatives. acs.orgnih.gov

The significance of azepane-containing compounds is underscored by their diverse biological activities, which include anti-cancer, antimicrobial, and anti-Alzheimer's disease properties. researchgate.netnih.gov Consequently, this compound serves as a crucial starting material or intermediate for creating libraries of new chemical entities for drug discovery programs. routledge.comnih.gov

Table 1: Key Properties of this compound

| Property | Data | Source |

| Chemical Formula | C₇H₁₆ClNO | parchem.com |

| CAS Number | 66928-78-7 | parchem.com |

| Core Structure | Azepane | researchgate.net |

| Key Functional Groups | Secondary Amine (as hydrochloride), Primary Alcohol | Inferred from name |

| Primary Application | Synthetic Building Block | nih.govnih.gov |

Identification of Emerging Research Avenues and Unresolved Challenges

The future of research involving this compound and related structures is pointed toward addressing existing challenges and exploring new applications. A primary unresolved challenge lies in the development of more efficient and highly stereoselective synthetic methods. researchgate.net The ability to control the configuration of multiple stereocenters on the flexible azepane ring is crucial for synthesizing specific, potent, and selective drug candidates. nih.gov Overcoming the hurdles associated with the cyclization to form the seven-membered ring and controlling stereochemistry remains a significant focus. nih.gov

Emerging research avenues are branching out in several directions:

Novel Synthetic Methodologies: There is a continuous drive to develop new, atom-economical, and green synthetic strategies for azepane construction. researchgate.netacs.org Recent progress includes rhodium-catalyzed annulation reactions and formal 1,3-migrations to build the azepane skeleton. acs.orgnih.gov Future work will likely focus on catalyst-free methods and asymmetric catalysis to produce optically pure azepane derivatives. researchgate.net

Scaffold Diversification: Azepan-2-ylmethanol is an ideal starting point for creating densely functionalized azepanes. Research is ongoing to transform it into novel derivatives, such as bridged azepanes and polyhydroxylated versions (iminosugars), which can serve as glycomimetic compounds to inhibit enzymes like glycosidases. nih.govresearchgate.net The conformational effects of adding substituents, such as fluorine, to bias the ring's shape are also being investigated to enhance bioactivity. researchgate.net

Exploration of New Biological Targets: While azepanes are known for their utility in several therapeutic areas, their full potential is likely untapped. researchgate.netnih.gov Future research will involve using this compound as a foundational block to synthesize compounds aimed at novel biological targets. The development of libraries based on this scaffold for high-throughput screening is a key strategy in modern drug discovery. routledge.com

Material Science Applications: While medicinal chemistry is the primary focus, the unique structure of azepane derivatives could lend itself to applications in materials science, for example, as components of functional polymers or as chiral ligands in asymmetric catalysis. researchgate.net

A significant challenge remains the translation of promising laboratory-scale syntheses into large-scale, cost-effective manufacturing processes suitable for the pharmaceutical industry. routledge.comnih.gov Addressing the low-cost synthesis of highly active and less toxic azepane-containing compounds is a critical goal for medicinal chemists. nih.gov The continued exploration of this compound as a versatile building block will be instrumental in advancing these future research directions.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Azepan-2-ylmethanol Hydrochloride?

Answer: Synthesis typically involves ring-opening reactions of azepane derivatives followed by hydroxylation and subsequent hydrochlorination. Key steps include:

- Purification : Column chromatography (silica gel) with gradients of polar solvents (e.g., methanol/dichloromethane).

- Characterization :

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for powder handling.

- Storage : Room temperature in airtight containers; avoid moisture and light .

- First Aid :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective activity of this compound?

Answer: Discrepancies in bioactivity studies may arise from differences in:

- Experimental Models : Compare results across in vitro (e.g., neuronal cell lines) and in vivo (e.g., rodent ischemia models) systems.

- Dosage Optimization : Conduct dose-response curves (e.g., 1–100 µM) to identify therapeutic windows .

- Assay Validation : Use orthogonal methods (e.g., MTT assay for viability and caspase-3 activity for apoptosis) .

- Data Analysis : Apply statistical tools (ANOVA with post-hoc tests) to assess significance of variations .

Q. What experimental design considerations are essential for studying this compound’s interaction with neurotransmitter receptors?

Answer:

- Receptor Binding Assays : Radioligand competition assays (e.g., H-serotonin displacement) to determine IC values.

- Functional Studies : Measure cAMP levels or calcium flux in transfected HEK293 cells expressing target receptors .

- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle-only treatments.

- Data Reproducibility : Triplicate experiments with blinded analysis to minimize bias .

Q. How can researchers optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

Answer:

- Solubility Screening : Test in PBS, DMSO, or cyclodextrin-based carriers; adjust pH to 5–7 for hydrochloride salt compatibility .

- Stability Profiling :

- LC-MS/MS : Monitor degradation products under physiological conditions (37°C, 5% CO) over 24–48 hours.

- Temperature Sensitivity : Store stock solutions at -20°C to prevent hydrolysis .

- Bioavailability Enhancement : Nanoformulation (e.g., liposomes) to improve blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.